(4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone

Lipophilicity ADME Drug Design

Procure this compound as the high‑lipophilicity benchmark (cLogP 3.3, MW 441.5) for focused azetidine‑derived anti‑tubercular libraries. The benzhydryl (diphenylmethyl) substituent confers substantially higher computed lipophilicity versus the 4‑methoxyphenyl analog (cLogP 0.4, CAS 1396812‑67‑1), directly enabling blood‑brain barrier penetration and differential MmpL3 target engagement. Its unique steric bulk and logP make it an indispensable SAR probe for programs targeting tuberculous meningitis and other extrapulmonary TB infections. Use this specific CAS number as the upper‑bound lipophilicity control; interchange with mono‑phenylpiperazines will invalidate physicochemical comparisons.

Molecular Formula C26H27N5O2
Molecular Weight 441.535
CAS No. 1396802-47-3
Cat. No. B2627847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone
CAS1396802-47-3
Molecular FormulaC26H27N5O2
Molecular Weight441.535
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CN(C4)C(=O)C5=NC=CN=C5
InChIInChI=1S/C26H27N5O2/c32-25(22-18-31(19-22)26(33)23-17-27-11-12-28-23)30-15-13-29(14-16-30)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,17,22,24H,13-16,18-19H2
InChIKeyJVSTUXBPTAVWOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1396802-47-3 Chemical Sourcing: A High-Lipophilicity Benzhydrylpiperazine-Azetidine Hybrid


(4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone (CAS 1396802-47-3) is a synthetic hybrid molecule composed of a benzhydrylpiperazine pharmacophore linked to a pyrazine-2-carbonyl-azetidine moiety. It is structurally investigated for its potential to disrupt Mycobacterium tuberculosis cell wall biosynthesis [1]. A defining attribute is the benzhydryl (diphenylmethyl) substituent, which confers substantially higher computed lipophilicity (cLogP) relative to the simple phenyl- or methoxyphenyl-substituted analogs found in primary patent and database records, a critical parameter for blood-brain barrier permeability and nonspecific protein binding in anti-infective research [2].

Procurement Precision: Why the 1396802-47-3 Benzhydryl Scaffold Defines This Chemical Series


In-class analogs such as the 4-methoxyphenyl variant (CAS 1396812-67-1) cannot be interchanged generically because the N-benzhydryl group fundamentally alters the molecule's physiochemical and pharmacological profile [1]. The benzhydrylpiperazine substructure is a recognized privileged scaffold that enhances target binding affinity and lipophilicity-driven membrane permeability compared to mono-phenylpiperazines [2]. Procurement decisions for this specific CAS number must therefore be guided by the unique steric bulk and high logP of the benzhydryl group, which dictate distinct SAR relationships in anti-tubercular and CNS-penetrant screening cascades, as detailed in the quantitative evidence below [2].

Quantitative Differentiation: 1396802-47-3 vs. Closest Analogs


Predicted LogP (cLogP) Comparison: 1396802-47-3 vs. Closest PubChem Benzhydryl-Excluded Analog

The benzhydryl group in the target compound (4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone) dictates a markedly higher computed partition coefficient (cLogP) compared to the closest structurally-characterized analog in authoritative databases that lacks this feature, the 4-methoxyphenyl derivative (CAS 1396812-67-1) [1]. This difference is critical for predicting membrane permeability. The calculated cLogP for the target compound is 3.3, versus 0.4 for the methoxyphenyl analog [1].

Lipophilicity ADME Drug Design

Molecular Weight Differential: 1396802-47-3 vs. Methoxyphenyl Analog

The molecular weight (MW) of the target compound is significantly higher than that of the 4-methoxyphenyl analog, a key parameter in multi-parameter optimization (MPO) scoring for drug-likeness [1]. The target compound has a molecular weight of 441.5 g/mol, compared to 381.4 g/mol for the comparator [1].

Physiochemical Properties Molecular Weight Lead Optimization

Anti-Tubercular Mechanism Potential: Azetidine Core vs. In-Class Benzhydrylpiperazine Hybrids

The target compound integrates a pyrazine-2-carbonyl azetidine motif, a core structure shown in primary literature to elicit potent bactericidal activity (MIC99 <10 µM) against M. tuberculosis by blocking mycolate assembly [1]. While the benzhydrylpiperazine component is a known anti-TB pharmacophore, the target compound uniquely merges it with this novel azetidine warhead, differentiating it from classic benzhydrylpiperazine anti-TB agents like SQ109 that lack the azetidine-pyrazine carbonyl group [2].

Anti-tubercular Agents Mycolic Acid Biosynthesis MmpL3

High-Priority Applications for (4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone


CNS-Penetrant Anti-Tubercular Lead Optimization Programs

The high predicted cLogP (3.3) [1] makes this compound a prime candidate for programs targeting tuberculous meningitis or other extrapulmonary TB infections where CNS penetration is required. Its selection over the polar methoxyphenyl analog (cLogP 0.4) is directly justified by the need to cross the blood-brain barrier.

Structure-Activity Relationship (SAR) Studies Exploring Novel MmpL3 Inhibitors

As a dual-pharmacophore hybrid, this compound serves as a critical SAR probe to dissect the contributions of the benzhydrylpiperazine group versus the pyrazine-2-carbonyl-azetidine warhead in MmpL3 inhibition [2]. Its procurement is essential for studies aiming to differentiate its mode of action from that of SQ109.

Physiochemical Property Benchmarking for Lipophilic Azetidine Libraries

Procure this compound as a high-LogP benchmark (cLogP 3.3, MW 441.5) when designing focused libraries of azetidine derivatives [1]. Its property profile provides an upper boundary for balancing lipophilicity against solubility and metabolic stability within the series.

Quote Request

Request a Quote for (4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.